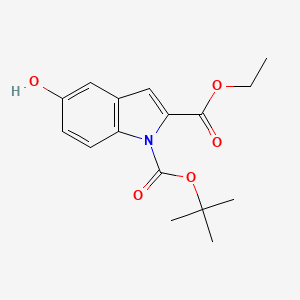

1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate

CAS No.: 796870-15-0

Cat. No.: VC2571668

Molecular Formula: C16H19NO5

Molecular Weight: 305.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 796870-15-0 |

|---|---|

| Molecular Formula | C16H19NO5 |

| Molecular Weight | 305.32 g/mol |

| IUPAC Name | 1-O-tert-butyl 2-O-ethyl 5-hydroxyindole-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C16H19NO5/c1-5-21-14(19)13-9-10-8-11(18)6-7-12(10)17(13)15(20)22-16(2,3)4/h6-9,18H,5H2,1-4H3 |

| Standard InChI Key | FKYRBBCAGIGTIO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)O |

| Canonical SMILES | CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)O |

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate is characterized by several important chemical identifiers that define its unique molecular structure and properties:

| Parameter | Value |

|---|---|

| CAS Number | 796870-15-0 |

| Molecular Formula | C₁₆H₁₉NO₅ |

| Molecular Weight | 305.32 g/mol |

| IUPAC Name | 1-O-tert-butyl 2-O-ethyl 5-hydroxyindole-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C16H19NO5/c1-5-21-14(19)13-9-10-8-11(18)6-7-12(10)17(13)15(20)22-16(2,3)4/h6-9,18H,5H2,1-4H3 |

| Standard InChIKey | FKYRBBCAGIGTIO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)O |

| PubChem Compound ID | 68486304 |

The compound features an indole core scaffold with two carboxylate groups and a hydroxyl substituent, creating a multifunctional molecule with diverse reactivity patterns.

Structural Features

The structure of 1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate consists of several key components that contribute to its chemical behavior and potential biological activity:

-

Indole Core: A bicyclic heterocycle consisting of a benzene ring fused to a pyrrole ring, which serves as the foundational scaffold

-

Hydroxyl Group: Located at the 5-position of the indole ring, enhancing its polarity and hydrogen bonding capability

-

tert-Butyl Carboxylate: Attached to the nitrogen at position 1, providing steric bulk and protection

-

Ethyl Carboxylate: Located at position 2, offering potential for further derivatization

-

Di-ester Functionality: The presence of two ester groups creates opportunities for selective hydrolysis reactions

These structural elements collectively influence the compound's physicochemical properties, including its solubility, stability, and biological interactions.

Physical and Chemical Properties

Physical Properties

1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate exhibits characteristic physical properties that influence its handling, storage, and application in research settings:

-

Physical State: Typically observed as a crystalline solid at standard temperature and pressure

-

Solubility: Moderately soluble in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide; exhibits limited solubility in water due to its predominantly hydrophobic character

-

Stability: Generally stable under normal laboratory conditions, but sensitive to strong acids, bases, and oxidizing agents

-

Spectroscopic Properties: Exhibits characteristic UV absorption bands associated with the indole chromophore

These physical attributes determine the compound's behavior in various experimental and synthetic contexts, influencing its utility in research applications.

Chemical Properties and Reactivity

The chemical reactivity of 1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate is dictated by its functional groups, which provide multiple sites for potential transformations:

-

Hydroxyl Group Reactivity: The phenolic hydroxyl at position 5 can participate in:

-

Hydrogen bonding interactions with biological targets

-

Nucleophilic substitution reactions

-

Oxidation to form ketones or quinones

-

Etherification or esterification reactions

-

-

Ester Group Reactivity:

-

Selective hydrolysis of either the tert-butyl or ethyl ester groups

-

Transesterification reactions

-

Reduction to form alcohols

-

Amidation to form amide derivatives

-

-

Indole Ring Reactivity:

-

Electrophilic substitution reactions, particularly at positions 3 and 4

-

Oxidative coupling reactions

-

Coordination with metal ions via nitrogen or oxygen atoms

-

These reactivity patterns make this compound versatile in synthetic chemistry for creating more complex derivatives with potentially enhanced biological activities.

Synthesis and Preparation Methods

Laboratory Synthesis Approaches

The synthesis of 1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate typically involves a multi-step approach starting from appropriately substituted indole precursors. Several synthetic routes have been documented in the literature:

-

Protection-Based Approach: Starting with 5-hydroxyindole-2-carboxylic acid, followed by strategic protection and esterification steps:

-

Protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate

-

Esterification of the carboxylic acid at position 2 with ethanol under acidic conditions

-

This approach allows for regioselective functionalization while maintaining the hydroxyl group integrity

-

-

Sequential Construction:

-

Building the indole ring system from appropriate benzene derivatives

-

Introduction of the hydroxyl group at an early stage

-

Sequential introduction of the carboxylate groups at positions 1 and 2

-

The choice of synthetic route often depends on reagent availability, desired scale, and the expertise of the synthetic chemist.

Optimization and Scale-Up Considerations

For larger-scale production, several considerations become important:

-

Reaction conditions must be carefully controlled to maintain selectivity and yield

-

Purification strategies typically involve recrystallization from appropriate solvent systems or column chromatography

-

Modern continuous flow reactors and automated synthesis platforms may be employed to enhance reproducibility and scalability

Related compounds provide insights into effective synthetic strategies. For example, the synthesis of ethyl 5-chloro-3-(2-furoyl)-1H-indole-2-carboxylate derivatives involves protection of the indole NH with di-tert-butyl-dicarbonate using 4-dimethylaminopyridine as a catalytic base , which could be adapted for our target compound.

Biological Activities and Applications

Research Applications

1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate serves as a valuable building block in chemical biology and medicinal chemistry:

-

As a Chemical Probe:

-

For studying protein-ligand interactions

-

As a fluorescent or spectroscopic probe for tracking biological processes

-

For investigation of structure-activity relationships in drug discovery

-

-

In Drug Discovery Programs:

-

As a scaffold for developing libraries of compounds for high-throughput screening

-

For targeting specific biological pathways implicated in disease states

-

As an intermediate in the synthesis of more complex bioactive molecules

-

-

In Catalyst Development:

-

As a ligand for transition metal catalysis

-

In the development of novel asymmetric catalysts

-

Related indole derivatives have been employed as building blocks in the synthesis of various anti-HIV active molecules, particularly in the search for novel non-nucleoside reverse transcriptase inhibitors , suggesting potential similar applications for our compound of interest.

| Hazard Type | Classification | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear protective gloves |

| Eye Irritation | H319 | Use eye protection |

| Respiratory Irritation | H335 | Use in well-ventilated areas |

These hazard statements indicate the compound may cause skin irritation, serious eye irritation, and respiratory irritation.

Analytical Characterization

Spectroscopic Analysis

Various spectroscopic techniques are employed for the identification and characterization of 1-tert-butyl 2-ethyl 5-hydroxy-1H-indole-1,2-dicarboxylate:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR shows characteristic signals for the indole protons, the hydroxyl proton, and the protons from the ethyl and tert-butyl groups

-

¹³C NMR reveals the carbon framework, including the carbonyl carbons of the ester groups

-

-

Infrared (IR) Spectroscopy:

-

Shows characteristic bands for the hydroxyl group, ester carbonyl groups, and aromatic C=C stretching

-

The N-C=O stretching of the carbamate group provides a distinctive signature

-

-

Mass Spectrometry:

-

Molecular ion peak at m/z 305

-

Fragmentation patterns involving the loss of the tert-butyl group and ethyl ester groups

-

These analytical techniques provide complementary information for structural confirmation and purity assessment.

Chromatographic Methods

Chromatographic techniques are essential for purification and quality control:

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase HPLC using C18 columns is commonly employed

-

UV detection at wavelengths characteristic of the indole chromophore (typically 220-280 nm)

-

Gradient elution using mixtures of water and acetonitrile with acidic modifiers

-

-

Thin-Layer Chromatography (TLC):

-

Useful for reaction monitoring and preliminary purity assessment

-

Visualization under UV light or with appropriate staining reagents

-

Typical solvent systems include combinations of hexane/ethyl acetate or dichloromethane/methanol

-

These chromatographic methods ensure the identity, purity, and quality of the compound for research applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume